molecular formula C11H16BrN B1523305 (3-Bromobenzyl)-diethylamine CAS No. 27958-94-7

(3-Bromobenzyl)-diethylamine

Cat. No.: B1523305
CAS No.: 27958-94-7
M. Wt: 242.16 g/mol
InChI Key: JWLUYLGYSHJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromobenzyl)-diethylamine: is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the 3-position and a diethylamine group attached to the benzyl position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzyl-Diethylamine: The compound can be synthesized by the bromination of benzyl-diethylamine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.

  • Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions and reductive amination processes, ensuring high purity and yield for commercial use.

Chemical Reactions Analysis

(3-Bromobenzyl)-diethylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce this compound derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium iodide (NaI) can replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaI, acetone solvent.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: this compound derivatives.

  • Substitution: (3-iodobenzyl)-diethylamine.

Scientific Research Applications

(3-Bromobenzyl)-diethylamine: has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (3-Bromobenzyl)-diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3-Chlorobenzyl)-diethylamine

  • (3-Fluorobenzyl)-diethylamine

  • (3-Iodobenzyl)-diethylamine

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUYLGYSHJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701974
Record name N-[(3-Bromophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27958-94-7
Record name N-[(3-Bromophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromobenzyl)-diethylamine
Reactant of Route 2
Reactant of Route 2
(3-Bromobenzyl)-diethylamine
Reactant of Route 3
Reactant of Route 3
(3-Bromobenzyl)-diethylamine
Reactant of Route 4
Reactant of Route 4
(3-Bromobenzyl)-diethylamine
Reactant of Route 5
Reactant of Route 5
(3-Bromobenzyl)-diethylamine
Reactant of Route 6
(3-Bromobenzyl)-diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.